molecular formula C10H19NO3S B13583468 Tert-butyl 2-(sulfanylmethyl)morpholine-4-carboxylate

Tert-butyl 2-(sulfanylmethyl)morpholine-4-carboxylate

Cat. No.: B13583468
M. Wt: 233.33 g/mol
InChI Key: UVNPTRFGFZTHFV-UHFFFAOYSA-N
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Description

Tert-butyl 2-(sulfanylmethyl)morpholine-4-carboxylate: is a chemical compound with the molecular formula C10H19NO3S and a molecular weight of 233.3 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(sulfanylmethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and thiol-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The purification process may include techniques such as recrystallization, distillation, or chromatography to remove impurities and obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(sulfanylmethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the thiol group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Tert-butyl 2-(sulfanylmethyl)morpholine-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(sulfanylmethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiol group in the compound can form covalent bonds with cysteine residues in proteins, leading to modulation of protein function. This interaction can affect various cellular processes, including enzyme activities, signal transduction pathways, and protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate
  • Tert-butyl 2-(sulfamoylmethyl)morpholine-4-carboxylate
  • Tert-butyl 2-(2-chloropyrimidin-4-yl)morpholine-4-carboxylate

Uniqueness

Tert-butyl 2-(sulfanylmethyl)morpholine-4-carboxylate is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry, distinguishing it from other similar compounds that may lack the thiol functionality.

Properties

Molecular Formula

C10H19NO3S

Molecular Weight

233.33 g/mol

IUPAC Name

tert-butyl 2-(sulfanylmethyl)morpholine-4-carboxylate

InChI

InChI=1S/C10H19NO3S/c1-10(2,3)14-9(12)11-4-5-13-8(6-11)7-15/h8,15H,4-7H2,1-3H3

InChI Key

UVNPTRFGFZTHFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CS

Origin of Product

United States

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